molecular formula C30H50O2 B224581 3-(2-Butenyloxy)-1-butene CAS No. 1476-05-7

3-(2-Butenyloxy)-1-butene

Cat. No.: B224581
CAS No.: 1476-05-7
M. Wt: 126.2 g/mol
InChI Key: XYFNXHGRCIZMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Butenyloxy)-1-butene is an organic compound with the molecular formula C8H14O It is a derivative of butene, characterized by the presence of an ether linkage between two butene units

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Butenyloxy)-1-butene can be synthesized through the positional isomerization of 2-butene. This process involves the use of sulfocation exchanger catalysts at temperatures ranging from 50 to 60°C. The equilibrium ratio of the sum of 2-butenes to 1-butene is approximately 20:1. Careful rectification is employed to separate the relatively high-boiling 2-butenes from 1-butene .

Industrial Production Methods

The industrial production of 1-butene, 3-(2-butenyloxy)- involves the continuous distillation of purified 2-butene into 1-butene. This method ensures the production of pure 1-butene with minimal impurities, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Butenyloxy)-1-butene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.

Major Products Formed

    Oxidation: The major products include various alcohols, aldehydes, and carboxylic acids.

    Reduction: The primary products are alkanes and alkenes.

    Substitution: The main products are halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Butenyloxy)-1-butene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-butene, 3-(2-butenyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo alkylation reactions, where it reacts with isobutane in the presence of acid zeolites. This process involves the protonation of isobutane, leading to the formation of alkylated products . Additionally, the compound can participate in hydrogenation reactions, where it is selectively hydrogenated to form 1-butene .

Comparison with Similar Compounds

Similar Compounds

    1-Butene: A simple alkene with the formula C4H8.

    2-Butene: An isomer of 1-butene with a different position of the double bond.

    1,3-Butadiene: A diene with two double bonds, used in the production of synthetic rubber.

Uniqueness

3-(2-Butenyloxy)-1-butene is unique due to its ether linkage between two butene units, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butene derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

1476-05-7

Molecular Formula

C30H50O2

Molecular Weight

126.2 g/mol

IUPAC Name

1-but-3-en-2-yloxybut-2-ene

InChI

InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3

InChI Key

XYFNXHGRCIZMQQ-UHFFFAOYSA-N

SMILES

CC=CCOC(C)C=C

Canonical SMILES

CC=CCOC(C)C=C

Synonyms

3-(2-Butenyloxy)-1-butene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.